Salinazid, chemically known as 1-isonicotinoyl-2-salicylidenehydrazine, is a hydrazone derivative of isonicotinic acid hydrazide (isoniazid). [, , , , ] This compound has garnered significant interest in scientific research, primarily due to its reported biological activities, particularly its antitubercular properties. [, , ] While structurally similar to isoniazid, salinazid exhibits distinct chemical and biological properties. []
Synthesis Analysis
The synthesis of salinazid typically involves a condensation reaction between isonicotinic acid hydrazide (isoniazid) and salicylaldehyde. [, ] The reaction can be carried out in various solvents, including ethanol or methanol, often under reflux conditions. [, ] The resulting salinazid precipitates out of solution and can be further purified by recrystallization techniques. []
Molecular Structure Analysis
Salinazid's molecular structure comprises a central hydrazone moiety (C=N-NH) connecting a salicylaldehyde group and an isonicotinoyl group. [, ] The molecule exhibits both hydrogen bond donor and acceptor sites, contributing to its ability to form diverse crystal structures through intermolecular interactions. [, ] X-ray diffraction studies have revealed the presence of various hydrogen bond motifs in salinazid crystals, influencing its physicochemical properties. []
Chemical Reactions Analysis
Salinazid readily undergoes salt formation reactions with various acids, including dicarboxylic acids (e.g., oxalic acid, malonic acid) and acesulfame. [] These reactions primarily involve the protonation of the nitrogen atom in the pyridine ring or the hydrazone moiety, leading to the formation of stable salts. [, ] The nature of the acid significantly influences the resulting crystal structure and, consequently, the physicochemical properties of the salt. []
Applications
Antimicrobial Activity: Salinazid exhibits in vitro activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent. [, ] Studies have investigated its efficacy against both drug-susceptible and drug-resistant strains, suggesting its potential value in addressing the growing challenge of drug-resistant tuberculosis. []
Antileishmanial Activity: Research suggests that salinazid displays promising in vitro and in vivo activity against Leishmania species, the causative agents of leishmaniasis. [] This finding underscores the potential of salinazid as a lead compound for developing novel antileishmanial therapies.
Crystal Engineering: The diverse hydrogen bond motifs observed in salinazid crystals and its salts make it an intriguing subject for crystal engineering studies. [, ] Understanding the factors governing its crystal packing and intermolecular interactions could provide valuable insights for designing pharmaceutical solids with desired physicochemical properties.
Structure-Activity Relationship Studies: Investigating the structure-activity relationships of salinazid and its derivatives could aid in the development of more potent and selective antimicrobial agents. [] By modifying its structure and evaluating the impact on biological activity, researchers can gain valuable insights into the key structural features responsible for its pharmacological effects.
Related Compounds
Vanillin Isoniazid
Compound Description: Vanillin isoniazid is a biologically active hydrazone derivative and a known anti-tubercular agent. [] It exhibits solubility in various solvents, including buffer solutions and octanol. []
Relevance: Vanillin isoniazid is structurally similar to Salinazid, sharing the isoniazid functional group. Research has explored its solubility and distribution properties in comparison to Salinazid. [] Additionally, studies have investigated saccharin salts of both compounds to improve their aqueous solubility. []
Compound Description: L1 is a methoxy-substituted hydrazone derived from Salinazid. [] It forms salts with various acids (HCl, HBr, HNO3, H2SO4), showcasing different stoichiometries and polymorphic forms. [] Studies have investigated its solid-state properties, solution behavior, and cytotoxic activity. []
Relevance: L1 is structurally related to Salinazid, incorporating a methoxy substituent on the salicylaldehyde moiety. This modification influences its salt-forming abilities and biological activity compared to Salinazid. []
Compound Description: L2, similar to L1, is a methoxy-substituted hydrazone derived from Salinazid. [] It also forms salts with various acids, leading to diverse stoichiometries and polymorphic forms. [] Studies have focused on its solid-state characteristics, solution behavior, and cytotoxic effects. []
Relevance: L2 is structurally related to Salinazid, incorporating a methoxy group at a different position on the salicylaldehyde ring compared to L1. This variation influences its salt-forming abilities and biological activity compared to Salinazid. []
Salinazid Oxalate
Compound Description: Salinazid oxalate is a pharmaceutical salt formed by the interaction of Salinazid with oxalic acid. [] It exhibits enhanced solubility compared to pure Salinazid, demonstrating a 33-fold increase. [] Crystallographic studies reveal the presence of bifurcated N+–H···O– and N+–H···O hydrogen bond synthons, contributing to its stability. []
Relevance: This salt represents a successful attempt to improve the solubility of Salinazid. The oxalate anion forms strong interactions with the Salinazid molecule, leading to improved pharmaceutical properties. []
Salinazid Malate
Compound Description: Salinazid malate is a pharmaceutical salt formed by the interaction of Salinazid with malic acid. [] Although it initially shows solubility improvement, it undergoes incongruent dissolution, converting back to pure Salinazid in solution. []
Relevance: This salt highlights the challenges in developing stable and soluble forms of Salinazid. While the malate anion initially interacts with Salinazid, these interactions are not strong enough to prevent its reversion to the parent compound in solution. []
Salinazid Malonate
Compound Description: Salinazid malonate is a pharmaceutical salt formed by the interaction of Salinazid with malonic acid. [] Similar to Salinazid malate, it demonstrates incongruent dissolution, transforming back to pure Salinazid in solution. [] Its crystal structure reveals stabilization primarily through the "classic" pyridinium-carboxylate heterosynthon. []
Relevance: Similar to Salinazid malate, this salt exemplifies the complexities in achieving stable and soluble Salinazid formulations. The malonate anion, while interacting with Salinazid, does not form interactions robust enough to prevent its reversion to the parent drug in solution. []
Salinazid Acesulfamate
Compound Description: Salinazid acesulfamate is a pharmaceutical salt formed by the interaction of Salinazid with acesulfame. [] It exhibits improved solubility compared to pure Salinazid, demonstrating an 18-fold increase. [] Importantly, it remains stable during aqueous dissolution experiments. []
Relevance: This salt represents a promising strategy for enhancing the solubility of Salinazid without compromising its stability in solution. The acesulfamate anion forms favorable interactions with Salinazid, resulting in improved pharmaceutical properties. []
Chloro and Bromo Derivatives of Salinazid
Compound Description: These are halogen derivatives of Salinazid, where a chlorine or bromine atom replaces a hydrogen atom on the aromatic ring. [] They exhibit a unique thermomechanical response, characterized by jumping and breaking upon heating, termed the thermosalient effect. []
Relevance: These halogenated derivatives provide insights into the impact of structural modifications on the physical properties of Salinazid. The introduction of halogens influences the crystal packing and intermolecular interactions, leading to the observed thermosalient behavior. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ro 320-1195 is an organofluorine compound that is 4-benzoylpyrazole in which the phenyl is substituted at position 3 by a (2,3-dihydroxypropyl)oxy group and in which the pyrazole moiety is substituted at positions 1 and 5 by a 4-fluorophenyl group and an amino group, respectively. It has a role as a protein kinase inhibitor. It is a benzoylpyrazole, an organofluorine compound, a primary amino compound and a member of propane-1,2-diols. It derives from a monofluorobenzene and a 4-benzoylpyrazole.
R-130823 is a ighly selective inhibition against mitogen-activated protein kinase p38alpha (IC50=22 nM). The release of tumor necrosis factor-alpha, interleukin-1beta, -6 and -8 was inhibited in lipopolysaccharide-stimulated human blood pretreated by R-130823 , with IC50 values of 0.089, 0.066, 0.95 and 0.16 microM, respectively. R-130823 reduced the established hind paw swelling in rat adjuvant-induced arthritis, while methotrexate showed no suppression. In the same model, R-130823 ameliorated adjuvant-induced hyperalgesia with rapid onset and long duration comparable to a cyclooxygenase-2 inhibitor, celecoxib.
QX-314 is a membrane-impermeant lidocaine derivative that selectively blocks sodium channels on nociceptive neurons when delivered intracellularly via the TRPV1 channel, but is reportedly ineffective with extracellular application. When supplied in combination with 1 µM capsaicin, a TRPV1 receptor agonist, 5 mM QX-314 blocks 98% of sodium current in voltage-clamped nociceptive DRG neurons. QX-314 elicits a long-lasting decrease in the response to painful mechanical and thermal stimuli without imparting the motor deficits (e.g., numbness, paralysis) associated with many conventional local anesthetics. At concentrations ranging from 10-70 mM, peripheral application of QX-314 dose-dependently produces robust local anesthesia with slow onset in the guinea pig intradermal wheal assay, the murine tail-flick test, and the murine sciatic nerve blockade model. However, injection of 0.5-30 mM QX-314 in the lumbar intrathecal space produces neurotoxicity and death in mice. QX-314 Br is a membrane impermeable quaternary derivative of lidocaine, a blocker of voltage-activated Na+ channels. QX 314 bromide also inhibits calcium currents in hippocampal CA1 pyramidal neurons.
Potent and orally active corticotropin-releasing factor receptor (CRFR1) antagonist, significantly preventing the onset of cognitive impairment in female mice and reducing cellular and synaptic deficits and beta amyloid and C-terminal fragment-beta levels in both genders R 121919 hydrochloride is a high affinity CRF1 antagonist and is orally bioavailable.